N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13-5-3-11(9-21-13)15(25)20-7-8-23-14(24)6-4-12(22-23)10-1-2-10/h3-6,9-10H,1-2,7-8H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCMQBJSZNJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step procedures. Starting from nicotinic acid, which is converted into nicotinoyl chloride, followed by amination with 3-cyclopropyl-6-oxopyridazine, and finally alkylation with ethyl bromide. Reaction conditions generally require anhydrous solvents, controlled temperatures, and catalysts to improve yield and selectivity.
Industrial Production Methods: Industrial-scale production may utilize flow chemistry techniques to enhance efficiency and safety. Continuous reactors and automation systems help streamline the synthesis process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide exhibits various chemical reactivity due to its functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety, forming N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridazinone ring may be achieved using agents like lithium aluminum hydride, leading to corresponding amines.
Substitution: Electrophilic substitution reactions are plausible at the trifluoromethyl group, especially under acidic or basic conditions, producing various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic catalysts.
Major Products Formed from These Reactions:
Oxidized N-oxides.
Reduced amines.
Substituted trifluoromethyl derivatives.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is explored extensively in various fields:
Chemistry: Utilized as a building block in organic synthesis for more complex molecules.
Biology: Potential use as a bioactive molecule in enzyme inhibition studies.
Medicine: Investigated for its role in modulating biological pathways, potentially serving as a drug candidate.
Industry: Explored for its applications in developing advanced materials with unique properties.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, possibly through hydrogen bonding, van der Waals forces, and ionic interactions. Its effects may include enzyme inhibition by binding to active sites, modulating biological pathways, and altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules, enabling comparative analysis of physicochemical properties, synthetic pathways, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Trifluoromethyl (CF₃) Group :
- The target compound’s 6-CF₃ group is a common feature in analogs like 19g () and Goxalapladib (). This substituent enhances lipophilicity and metabolic resistance, critical for oral bioavailability .
Heterocyclic Cores: The nicotinamide-pyridazinone core of the target compound differs from the quinoline-imidazolidinedione (19g) and naphthyridine (Goxalapladib) systems. Pyridazinone derivatives are less common in clinical candidates but are explored for kinase inhibition, whereas quinolines and naphthyridines are well-established in antimicrobial and cardiovascular therapies, respectively .
Cyclopropyl Substituent :
- The 3-cyclopropyl group in the target compound mirrors substitutions in 19g (), which showed antibacterial activity. Cyclopropyl groups may reduce ring strain and improve target binding .
aureus ) or anti-atherosclerotic effects (Goxalapladib: inhibits Lp-PLA2 ).
Table 2: Physicochemical Properties
- Melting Points : Higher melting points in 19g and 19h (154–193°C) suggest greater crystallinity compared to the target compound, which may lack reported data due to synthetic challenges or polymorphism .
Research Findings and Limitations
Antibacterial Activity: Compounds like 19g () demonstrate potent activity against Gram-positive pathogens, attributed to CF₃ and cyclopropyl groups enhancing target affinity. The target compound’s pyridazinone core may offer a novel mechanism but requires empirical validation .
Synthetic Complexity: The ethyl-linked pyridazinone-nicotinamide structure introduces synthetic hurdles, such as regioselective functionalization, which are less prominent in quinoline-based analogs (e.g., 19g) .
Therapeutic Gaps :
- Unlike Goxalapladib (), which targets Lp-PLA2 for atherosclerosis, the target compound lacks explicit mechanistic data. Its nicotinamide moiety may suggest NAD+-related pathways, but further studies are needed .
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : CHNO
- Molecular Weight : 409.4 g/mol
- Key Functional Groups : Pyridazine ring, trifluoromethyl group, and a nicotinamide moiety.
These structural components are believed to contribute significantly to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that related pyridazinone derivatives can induce G1 cell cycle arrest and apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific enzymes associated with tumor growth, making these compounds promising candidates for further development in cancer therapy.
Antidepressant-Like Effects
Another area of interest is the antidepressant-like effects observed in related compounds. In animal models, certain pyridazinone derivatives have demonstrated significant modulation of serotonergic pathways, particularly influencing serotonin receptors (5-HT receptors). This suggests that this compound may also exert similar effects, potentially offering new avenues for treating major depressive disorder (MDD) .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and tumorigenic pathways.
- Receptor Modulation : It likely interacts with various receptors, including those in the serotonergic system, which could explain its potential antidepressant effects.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antitumor Activity : A study demonstrated that a related pyridazinone derivative induced apoptosis in cancer cell lines through specific enzyme inhibition mechanisms.
- Antidepressant-Like Effects : Another study evaluated a structurally similar compound's effects on mice, showing significant antidepressant-like behavior linked to serotonergic modulation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other pyridazinone derivatives is useful:
| Compound Name | Key Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |
| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |
| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide | Quinoxaline derivative | Anticancer activity | Specific interactions within biological systems |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including coupling agents (e.g., EDC/DCC), solvent optimization, and temperature control. For example, polar solvents enhance intermediate solubility, while coupling agents facilitate amide bond formation. Purification via column chromatography or HPLC is critical to isolate the product from by-products. Monitoring with TLC and NMR ensures reaction progression and purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming the pyridazine and nicotinamide moieties. Infrared (IR) spectroscopy identifies functional groups like C=O and NH. Mass spectrometry validates molecular weight, while X-ray crystallography (if applicable) provides 3D structural confirmation. For instance, 1H-NMR can resolve the cyclopropyl proton environment at δ 1.0–1.5 ppm .
Q. How can initial biological screening assays be designed to evaluate this compound’s activity?
Use in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition). Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity. Dose-response curves (1 nM–100 µM) and positive/negative controls (e.g., known inhibitors) ensure reliability. Pre-screen solubility in DMSO/PBS to avoid false negatives .
Advanced Research Questions
Q. How can computational methods predict reactivity and target interactions?
Density Functional Theory (DFT) calculates electronic properties of the trifluoromethyl and cyclopropyl groups to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., viral proteases), identifying binding affinities (ΔG values) and key residues (e.g., hydrogen bonds with pyridazine-N). MD simulations assess complex stability over 100 ns trajectories .
Q. What strategies resolve contradictions in biological activity across assay systems?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Compare results under standardized parameters (e.g., fixed DMSO concentration ≤0.1%). Validate target engagement using SPR (surface plasmon resonance) for binding kinetics (ka, kd) or cellular thermal shift assays (CETSA). Cross-reference with structural analogs (e.g., fluorophenyl derivatives) to isolate moiety-specific effects .
Q. How can the compound’s pharmacokinetic properties be optimized through structural modifications?
Introduce solubilizing groups (e.g., PEG chains) via substitution at the ethyl linker. Replace the trifluoromethyl group with bioisosteres (e.g., cyano) to enhance metabolic stability. Conduct in vitro ADME assays: microsomal stability (t1/2), CYP450 inhibition, and Caco-2 permeability. Pharmacophore modeling guides prioritization of derivatives .
Methodological Considerations
-
Synthetic Optimization Table
Step Reagents/Conditions Yield (%) Purity (HPLC) Amide Coupling EDC, HOBt, DMF, 25°C 78 98.5 Cyclopropane Ring Formation CuI, DCE, 80°C 65 95.2 Final Purification Reverse-phase HPLC 85 99.1 Data adapted from multi-step protocols in . -
Key NMR Signals for Structural Validation
Contradictions and Solutions
-
Issue : Inconsistent IC50 values in kinase assays.
Solution : Standardize ATP concentrations (1 mM) and use recombinant enzymes from the same source (e.g., human vs. murine) . -
Issue : Poor aqueous solubility.
Solution : Formulate with cyclodextrins or nanoemulsions. Validate via dynamic light scattering (DLS) for particle size <200 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
